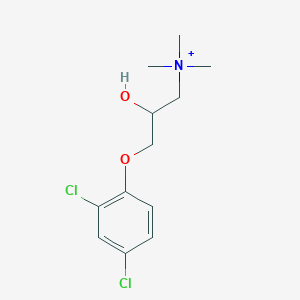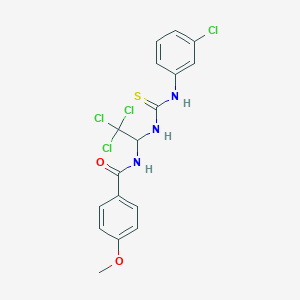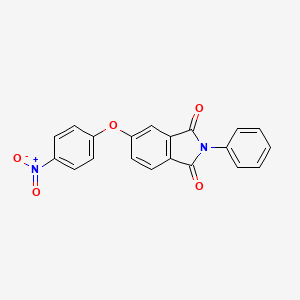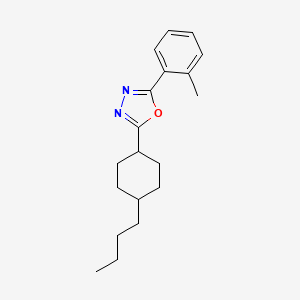
N'-benzoyl-N-phenylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-benzoyl-N-phenylbenzohydrazide is an organic compound with the molecular formula C20H16N2O2. It is a derivative of benzoic acid and phenylhydrazine, characterized by the presence of both benzoyl and phenyl groups attached to a hydrazide moiety. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
N’-benzoyl-N-phenylbenzohydrazide can be synthesized through the reaction of benzoyl chloride with phenylhydrazine. The reaction typically involves the following steps:
Reaction Setup: Benzoyl chloride is added to a solution of phenylhydrazine in an appropriate solvent such as ethanol or acetonitrile.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (around 50-60°C) for several hours.
Product Isolation: The resulting product is then isolated by filtration, washed with a suitable solvent, and dried under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of N’-benzoyl-N-phenylbenzohydrazide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N’-benzoyl-N-phenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
N’-benzoyl-N-phenylbenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism by which N’-benzoyl-N-phenylbenzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the context of its application, such as its role as an antimicrobial agent or a chemical reagent.
類似化合物との比較
Similar Compounds
N-phenylbenzohydrazide: Similar in structure but lacks the benzoyl group.
Benzoylphenylhydrazine: Another related compound with slight structural differences.
Uniqueness
N’-benzoyl-N-phenylbenzohydrazide is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these properties are advantageous.
特性
CAS番号 |
5455-22-1 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
N'-benzoyl-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C20H16N2O2/c23-19(16-10-4-1-5-11-16)21-22(18-14-8-3-9-15-18)20(24)17-12-6-2-7-13-17/h1-15H,(H,21,23) |
InChIキー |
BPFADLIZCSFOBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
溶解性 |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)


![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)

![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)

![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)

![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B11710718.png)



